Cas no 1696-17-9 (N,N-Diethylbenzamide)

N,N-Diethylbenzamide (DEET) is a widely recognized organic compound primarily utilized as an effective insect repellent. Its chemical structure, featuring a benzamide core with diethyl substitution, confers high efficacy against a broad spectrum of arthropods, including mosquitoes, ticks, and flies. DEET operates by interfering with insect olfactory receptors, reducing host-seeking behavior. It exhibits notable stability, low volatility, and compatibility with various formulations, such as sprays, lotions, and wipes. Its prolonged residual activity and resistance to sweat or water make it suitable for extended outdoor use. DEET is extensively studied for safety and remains a benchmark in repellent performance, with recommended concentrations tailored to specific application requirements.
N,N-Diethylbenzamide structure
N,N-Diethylbenzamide structure
Product Name:N,N-Diethylbenzamide
CAS No:1696-17-9
MF:C11H15NO
MW:177.242902994156
CID:83895
PubChem ID:354334508
Update Time:2025-08-05

N,N-Diethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethylbenzamide
    • <i>N<
    • Benzamide, N,N-diethyl-
    • Benzoic acid diethylamide
    • Benzoic acid N,N-diethylamide
    • Benzoyldiethylamine
    • i>,<i>N<
    • NSC 16060
    • R 2
    • R 2 (insect repellant)
    • Rebemid
    • REP
    • rrm2
    • cb111
    • rebemide
    • chunp6884
    • n,n-diethyl-benzamid
    • r2
    • R 2 (insect repellent)
    • R 2 (VAN)
    • N,N-N,N-Diethybenzamide
    • JLNGEXDJAQASHD-UHFFFAOYSA-N
    • 3Y74433ZXI
    • Benzoicacidn,N-Diethylamide
    • n,n-diethyl benzamide
    • N,N-Diethybenzamide
    • N,N diethylbenzamide
    • Benzamide,N-diethyl-
    • N,N-diethyl-benzamide
    • N,N'-Diethylbenzamide
    • N
    • NSC-16060
    • InChI=1/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H
    • D5123
    • 4-09-00-00728 (Beilstein Handbook Reference)
    • NSC16060
    • AI3-01197
    • SY234623
    • DTXSID0051784
    • Q27258203
    • FT-0629468
    • AKOS002984097
    • MFCD00026726
    • SCHEMBL72112
    • BRN 1909505
    • AS-57367
    • N,N-diethyl -benzamide
    • A811125
    • N,N-DIETHYLBENZAMIDE [WHO-DD]
    • EINECS 216-912-9
    • NS00021741
    • A51047
    • UNII-3Y74433ZXI
    • 1696-17-9
    • 4-HYDROXYBENZOICACIDN-AMYLESTER
    • CHEBI:180965
    • DB-043793
    • DTXCID9030339
    • rebeftal
    • 216-912-9
    • MDL: MFCD00026726
    • Inchi: 1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
    • InChI Key: JLNGEXDJAQASHD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)N(CC)CC
    • BRN: 1909505

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.0290 (rough estimate)
  • Melting Point: 38-40°C
  • Boiling Point: 280°C(lit.)
  • Flash Point: >100°C
  • Refractive Index: 1.5240 to 1.5280
  • PSA: 20.31
  • LogP: 2.16860
  • Solubility: Insoluble in water
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N,N-Diethylbenzamide Security Information

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(CAS:1696-17-9)N,N-diethylbenzamide
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Quantity:25kg
Purity:99%
Pricing Information Last Updated:Monday, 18 August 2025 09:27
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Additional information on N,N-Diethylbenzamide

Professional Introduction to N,N-Diethylbenzamide (CAS No. 1696-17-9)

N,N-Diethylbenzamide, with the chemical identifier CAS No. 1696-17-9, is a compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This amide derivative of benzene exhibits a unique set of properties that make it valuable in various applications, particularly in the development of bioactive molecules and synthetic intermediates. The structural configuration of N,N-Diethylbenzamide, featuring two ethyl groups attached to the nitrogen atom of an amide bond linked to a benzene ring, contributes to its distinct chemical behavior and reactivity.

The compound's molecular formula, C10H14NO, underscores its non-polar nature due to the dominance of carbon and hydrogen atoms, balanced by the electronegative oxygen and nitrogen atoms. This balance allows N,N-Diethylbenzamide to interact with a wide range of biological targets, making it a versatile scaffold in medicinal chemistry. Recent studies have highlighted its potential in modulating enzymatic activities and receptor interactions, which are pivotal in therapeutic interventions.

In the realm of pharmaceutical research, N,N-Diethylbenzamide has been explored for its pharmacological profile. Its amide functionality is a common motif in drug design, often contributing to improved solubility and metabolic stability. The benzene ring, on the other hand, provides a hydrophobic core that can enhance binding affinity to biological targets. Researchers have leveraged these properties to develop novel compounds with applications ranging from anti-inflammatory agents to potential neuroprotective drugs.

One of the most compelling aspects of N,N-Diethylbenzamide is its role as a key intermediate in synthesizing more complex molecules. Its straightforward synthesis pathway makes it accessible for large-scale production, which is crucial for both academic research and industrial applications. The compound's stability under various conditions further enhances its utility in multi-step synthetic routes, ensuring consistent yields and purity levels.

Recent advancements in computational chemistry have enabled more precise predictions of N,N-Diethylbenzamide's interactions with biological systems. Molecular docking studies have revealed its potential as a ligand for enzymes such as cyclooxygenase (COX) and cytochrome P450 enzymes, which are central to many pharmacological pathways. These insights have guided the design of derivatives with enhanced binding affinities and selectivities, paving the way for more effective therapeutic agents.

The compound's pharmacokinetic profile has also been a subject of interest. Studies indicate that N,N-Diethylbenzamide exhibits moderate oral bioavailability and undergoes extensive metabolism via Phase II conjugation reactions. This metabolic behavior suggests that it could be used to develop prodrugs or combined with enzyme inhibitors to prolong therapeutic effects. Additionally, its low toxicity profile makes it an attractive candidate for further development into clinical candidates.

In conclusion, N,N-Diethylbenzamide (CAS No. 1696-17-9) stands out as a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its favorable chemical properties, make it a valuable tool for designing novel bioactive molecules. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in medicinal chemistry.

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